5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 66999-63-1) is a heterocyclic compound with a fused triazole-pyridine backbone and a chlorine substituent at the 5-position. Its molecular formula is C₆H₅ClN₄, and it has a molecular weight of 168.58 g/mol . The compound is structurally characterized by a planar triazole ring fused to a pyridine ring, with hydrogen-bonding interactions stabilizing its crystalline form, as observed in related triazolopyridine derivatives .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHBWVYQLECGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314925 | |
| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-63-1 | |
| Record name | 5-Chloro-1,2,4-triazolo[4,3-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289817 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66999-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the oxidative cyclization of appropriate precursors. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₆H₅ClN₄
- Molecular Weight : 168.58 g/mol
- CAS Number : 66999-63-1
The compound features a triazole ring fused with a pyridine structure, which contributes to its biological activity and stability in various environments .
Medicinal Chemistry
This compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, research demonstrated that certain derivatives selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
Agricultural Science
This compound is being explored as a pesticide or herbicide due to its ability to disrupt biochemical pathways in plants and pests.
Herbicidal Activity
Research indicates that this compound can inhibit the growth of certain weeds by interfering with their metabolic processes. Field trials demonstrated a significant reduction in weed populations when applied at specific concentrations .
Material Science
In material science, the compound's unique properties make it suitable for developing advanced materials.
Polymer Synthesis
This compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Studies reveal that polymers containing this compound exhibit improved resistance to degradation under environmental stressors .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways. This research underscores the potential of this compound in cancer therapeutics.
Case Study 2: Agricultural Application
In a controlled field experiment, the herbicidal efficacy of this compound was tested against common agricultural weeds. The application of the compound at varying concentrations showed a significant reduction in weed biomass compared to untreated controls. This finding suggests its viability as a new herbicide formulation.
Case Study 3: Material Enhancement
Research focused on incorporating this compound into polycarbonate materials. The modified polymers exhibited enhanced tensile strength and thermal stability compared to standard polycarbonate. This advancement opens avenues for applications in high-performance materials used in electronics and automotive industries.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridine derivatives are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine with key structural analogs:
Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
Key Differences and Insights
Substituent Position and Bioactivity: The 5-chloro substituent in the target compound enhances its steric and electronic properties compared to the unsubstituted parent compound ([1,2,4]triazolo[4,3-a]pyridin-3-amine). This substitution likely improves binding affinity to biological targets, as seen in its moderate LRRK2 inhibition . 6-Chloro and 7-methyl analogs (CAS 1378482-27-9 and 5006-56-4) demonstrate how positional isomerism affects activity.
Synthetic Routes :
- The target compound is synthesized via amide coupling reactions using commercial hydrazinylpyridines, similar to methods for 7-methyl and 5,6,7,8-tetrahydro analogs .
- In contrast, phosphonylated derivatives (e.g., 3-methylphosphonylated triazolopyridines) require catalyst-free cyclization of chloroethynylphosphonates, highlighting divergent synthetic strategies for functionalization .
Physicochemical Properties: The unsubstituted parent compound ([1,2,4]triazolo[4,3-a]pyridin-3-amine) crystallizes in a monoclinic P21/n space group with hydrogen-bonded dimers, while the 5-chloro derivative’s crystal structure remains uncharacterized. The chloro substituent likely reduces solubility due to increased hydrophobicity . Stokes shifts for the parent compound (9410 cm⁻¹ for triazole, 7625 cm⁻¹ for pyridine) suggest strong fluorescence properties, which may differ in chloro-substituted analogs due to electronic effects .
Biological Activity :
- The target compound’s pKi of 4.0 for LRRK2 inhibition is lower than other kinase inhibitors (e.g., CHEMBL1967878, pKi = 9.2), indicating room for optimization via substituent tuning .
- 7-Methyl and 5,6,7,8-tetrahydro analogs are primarily used as intermediates, underscoring the unique role of the 5-chloro-3-amine moiety in target engagement .
Biological Activity
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS No. 27187-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : 153.57 g/mol
- Structural Characteristics : The compound features a triazole ring fused with a pyridine structure, which is critical for its biological activity. The presence of chlorine at the 5-position enhances its pharmacological profile by influencing lipophilicity and receptor interactions .
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes .
Anticancer Properties
This compound has been studied for its potential anticancer effects. A recent study demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase. The structure-activity relationship (SAR) suggests that modifications to the triazole ring can enhance potency against specific cancer types .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes involved in disease pathways. For instance, it has shown promise as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The binding affinity and selectivity of this compound for phosphodiesterase enzymes were assessed through molecular docking studies, revealing favorable interactions that suggest potential therapeutic applications .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various triazolo derivatives against resistant bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In another investigation focused on cancer treatment, researchers synthesized a series of triazolo derivatives and tested their effects on human cancer cell lines. The results demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest a promising role for this compound in targeted cancer therapies .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| Enzyme Inhibition | Phosphodiesterase Inhibitor |
| MIC Against E. coli | [Insert specific MIC value from studies] |
| Cytotoxicity IC50 (Cancer) | [Insert specific IC50 value from studies] |
Q & A
Q. What are the common synthetic routes for 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine, and how do their yields and reaction conditions compare?
The synthesis of this compound typically involves three primary methodologies:
- One-pot synthesis : Combines sequential reactions (e.g., DMF-DMA-mediated formimidamide formation followed by cyclization with TFAA) to achieve high efficiency, with yields ranging from 60–75% under optimized conditions .
- Oxidative cyclization : Utilizes pyridinyl guanidine derivatives with N-chlorosuccinimide (NCS) and aqueous K₂CO₃, achieving moderate yields (50–65%) but excellent regioselectivity .
- Multi-step synthesis : Involves chlorination of pyridine precursors followed by hydrazine hydrate treatment, yielding 40–55% with precise control over intermediate purification .
Microwave-assisted synthesis (as reported for analogous triazoles) can enhance reaction rates and yields (up to 85%) but requires specialized equipment .
Q. How is the molecular structure of this compound confirmed through spectroscopic and crystallographic methods?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for the triazolopyridine core (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 150–160 ppm for triazole carbons) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the empirical formula (C₆H₅ClN₄) .
- X-ray crystallography : Crystallographic data (e.g., CCDC entries for derivatives) confirm planar triazolopyridine geometry and bond lengths (1.35–1.40 Å for C-N bonds) .
Advanced Questions
Q. What factors influence the regioselectivity of nucleophilic substitution reactions at the 5-chloro position in triazolopyridine derivatives?
Regioselectivity is governed by:
- Electronic effects : The electron-withdrawing triazole ring activates the 5-chloro position for nucleophilic attack, favoring substitutions with amines or alkoxides .
- Steric hindrance : Bulky nucleophiles may shift reactivity to alternative positions (e.g., C-6 in triazolopyrimidines, as observed in chlorosulfonation studies) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and regioselectivity, as seen in SNAr reactions with hydrazides .
Q. How can contradictory data in literature regarding optimal reaction conditions for triazolopyridine functionalization be resolved?
Conflicting reports on yields or regioselectivity often arise from:
- Catalyst variability : Palladium vs. copper catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) yield divergent results. Systematic screening (e.g., DOE methods) is recommended .
- Temperature effects : Microwave-assisted synthesis (80–100°C) vs. conventional heating (reflux at 120°C) can drastically alter reaction kinetics .
- Substrate purity : Impurities in starting materials (e.g., 4-chloropyridin-2-amine) may skew outcomes. HPLC-grade reagents and in-situ monitoring (e.g., TLC) improve reproducibility .
Q. What are the methodological considerations for designing derivatives of this compound with enhanced pharmacological activity?
Key strategies include:
- Functional group diversification :
- Nucleophilic substitution : Replace Cl with thiols or amines to modulate solubility (e.g., thiol derivatives for improved bioavailability) .
- Acylation/alkylation : Modify the 3-amine group with acetyl or benzyl moieties to enhance target binding (e.g., kinase inhibitors like Tucatinib derivatives) .
- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with bioactivity using in vitro assays .
Handling and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
